3,4-Dibenzylidene-3,4-dihydrocinnoline
Description
3,4-Dibenzylidene-3,4-dihydrocinnoline is a heterocyclic compound featuring a cinnoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 2) modified by benzylidene substituents at positions 3 and 2. This structural arrangement introduces steric and electronic effects that influence its reactivity, stability, and biological activity. The compound is commercially available in high purity (≥95%) and is utilized in synthetic and pharmacological research .
Properties
Molecular Formula |
C22H16N2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(3Z,4E)-3,4-dibenzylidenecinnoline |
InChI |
InChI=1S/C22H16N2/c1-3-9-17(10-4-1)15-20-19-13-7-8-14-21(19)23-24-22(20)16-18-11-5-2-6-12-18/h1-16H/b20-15+,22-16- |
InChI Key |
NVZHTUPOYKNEDL-OHEWCHTRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3N=N\C2=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3N=NC2=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
3,4-Dibenzylidene-3,4-dihydrocinnoline can be synthesized through the oxidation of 3,4-dibenzylcinnoline using selenium dioxide . The reaction typically involves the following steps:
Synthesis of 3,4-Dibenzylcinnoline: This precursor is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Industrial Production Methods:
While specific industrial production methods for 3,4-dibenzylidene-3,4-dihydrocinnoline are not widely documented, the compound is generally produced in research laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions:
3,4-Dibenzylidene-3,4-dihydrocinnoline undergoes various chemical reactions, including:
Oxidation: As mentioned, it can be synthesized through the oxidation of 3,4-dibenzylcinnoline.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various reagents depending on the desired substitution can be employed.
Major Products Formed:
Oxidation: 3,4-Dibenzylidene-3,4-dihydrocinnoline is formed from the oxidation of 3,4-dibenzylcinnoline.
Reduction and Substitution: The products vary based on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
3,4-Dibenzylidene-3,4-dihydrocinnoline is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine:
While specific biological and medicinal applications are not extensively documented, compounds in the cinnoline family are often explored for their potential pharmacological properties, including antimicrobial and anticancer activities .
Industry:
In the industrial sector, 3,4-dibenzylidene-3,4-dihydrocinnoline is used in material science research, particularly in the development of new materials with unique properties .
Mechanism of Action
Comparison with Similar Compounds
Structural Analogs Within the Cinnoline Family
3,4-Dibenzylidene-3,4-dihydrocinnoline is part of a broader class of cinnoline derivatives. Key structural analogs include:
- 4-Oxo-1,4-dihydrocinnoline derivatives: These compounds, studied for their affinity to cannabinoid receptors (CB1/CB2), lack the benzylidene groups but feature a 4-oxo moiety. For example, derivatives like N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (ALICB179,3) showed significant CB2 receptor binding (Ki values determined for compounds with >60% radioligand displacement) .
- Such variations affect solubility and bioactivity .
Functional Analogs in Related Heterocycles
Comparative studies with non-cinnoline heterocycles highlight the role of the nitrogen-rich core:
4-Oxo-1,4-dihydroquinoline Derivatives
- Structural Difference: Quinoline has one nitrogen (position 1), whereas cinnoline has two (positions 1 and 2).
- Pharmacological Activity: Quinoline derivatives often exhibit stronger CB2 receptor affinity than cinnolines due to reduced steric hindrance and optimized hydrogen bonding. For instance, 4-oxo-1,4-dihydroquinoline-3-carboxamides showed higher radioligand displacement (up to 80%) compared to cinnoline analogs in competitive binding assays .
4-Oxo-1,4-dihydronaphthyridine Derivatives
- Structural Difference : Naphthyridines contain two adjacent nitrogen atoms (positions 1 and 8), creating a distinct electronic profile.
- Activity: These compounds generally display lower CB2 affinity than both quinolines and cinnolines, likely due to unfavorable π-stacking interactions with receptor sites .
3,4-Dihydro-6,7-dimethoxyisoquinoline
- Structural Difference: Isoquinoline has a fused benzene ring with nitrogen at position 2, contrasting with cinnoline’s 1,2-nitrogen positions.
- Implications: The dimethoxy groups in 3,4-dihydro-6,7-dimethoxyisoquinoline enhance electron density, altering metabolic stability compared to benzylidene-substituted cinnolines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
